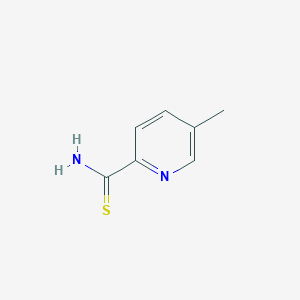

5-Methylpyridine-2-carbothioamide

Description

Significance of Pyridine-Based Chemical Scaffolds in Research

Pyridine (B92270) (C₅H₅N), an aromatic heterocyclic compound, serves as a fundamental scaffold in medicinal chemistry and drug discovery. rsc.orgnih.gov Its structural similarity to benzene, with one CH group replaced by a nitrogen atom, imparts unique physicochemical properties, including polarity and the ability to form hydrogen bonds. researchgate.netnih.gov These characteristics often enhance the solubility and bioavailability of less soluble compounds. researchgate.net The pyridine ring is a constituent of over 7000 existing drug molecules and is found in numerous natural products, such as alkaloids and vitamins. rsc.orgnih.gov Its versatility as a reactant and starting material for structural modifications makes it a highly sought-after component in the synthesis of new therapeutic agents. researchgate.net Pyridine derivatives have demonstrated a wide range of pharmacological activities, leading to the development of drugs for various diseases. nih.govrsc.org

Overview of Thioamide and Carbothioamide Ligands in Chemical Sciences

Thioamides, which are analogs of amides where the oxygen atom is replaced by a sulfur atom, are important functional groups in organic and medicinal chemistry. nih.gov This substitution leads to several key differences in their properties. The carbon-sulfur double bond in thioamides is longer than the carbon-oxygen double bond in amides, and thioamides are stronger hydrogen bond donors but weaker acceptors. nih.gov These features can influence molecular conformation and interactions with biological targets. nih.govnih.gov Thioamides have been utilized as isosteres for amides in peptide backbones to improve stability and have shown a greater affinity for certain metals, making them useful as ligands in coordination chemistry. nih.gov Carbothioamides, a class of thioamides, are noted for their diverse biological activities and are investigated for their potential as therapeutic agents.

Current Research Landscape Pertaining to Substituted Pyridine-2-carbothioamides

Substituted pyridine-2-carbothioamides are a class of compounds that have garnered significant interest in contemporary research due to their wide spectrum of biological activities. The combination of the pyridine ring and the carbothioamide group in a single molecule offers a versatile scaffold for the design of novel therapeutic agents. tandfonline.com Researchers are actively exploring the synthesis of various substituted derivatives to investigate their potential as anticancer, anti-inflammatory, and antimicrobial agents. tandfonline.comnih.gov Studies have shown that the nature and position of substituents on the pyridine ring can significantly influence the biological efficacy of these compounds. tandfonline.commdpi.com For instance, the substitution of a methyl group at the 6-position of the pyridine ring has been found to be favorable for anti-inflammatory activity. tandfonline.com

Focus and Scope of Research on 5-Methylpyridine-2-carbothioamide

This article focuses specifically on the chemical compound This compound . The research scope is centered on its synthesis, characterization, coordination chemistry, and biological activities. The objective is to provide a comprehensive and scientifically accurate overview of this particular molecule, drawing from existing research findings. The information presented is based on documented studies and excludes any data related to dosage, administration, or adverse safety profiles.

Table 1: Compound Profile: this compound

| Property | Value |

| Chemical Formula | C₇H₈N₂S |

| Molecular Weight | 152.22 g/mol |

| CAS Number | 334017-98-0 |

| MDL Number | MFCD09258872 |

This data is provided for informational purposes and is sourced from publicly available chemical databases. avantorsciences.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-methylpyridine-2-carbothioamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2S/c1-5-2-3-6(7(8)10)9-4-5/h2-4H,1H3,(H2,8,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJEVXONLVAPTOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)C(=S)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Characterization of 5 Methylpyridine 2 Carbothioamide

The synthesis of pyridine (B92270) carbothioamides can be achieved through various chemical reactions. A common method involves the reaction of a substituted pyridine carboxaldehyde with thiosemicarbazide. mdpi.com The characterization of these compounds typically involves spectroscopic techniques such as Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) to confirm their molecular structure. mdpi.comresearchgate.net

Coordination Chemistry and Metal Complexes

The thioamide group in 5-Methylpyridine-2-carbothioamide, along with the nitrogen atom of the pyridine (B92270) ring, makes it an effective bidentate ligand capable of forming stable complexes with various metal ions. The study of these metal complexes is an active area of research, as they can exhibit unique chemical and biological properties. For example, rhenium(I) complexes with N-methylpyridine-2-carbothioamide have been synthesized and characterized, showing potential cytotoxic activities. researchgate.net The formation of palladium(II) pincer complexes with substituted pyridinecarbothioamides has also been reported, with investigations into their kinetics of formation and electrochemical behavior. researchgate.net

Coordination Chemistry of 5 Methylpyridine 2 Carbothioamide

Ligand Properties and Coordination Modes

5-Methylpyridine-2-carbothioamide, a derivative of pyridine-2-carbothioamide (B155194), exhibits characteristic ligand properties that dictate its interaction with metal centers. These properties are primarily defined by the nature and location of its donor atoms.

Donor Atoms and Chelating Capabilities (N, S, O)

The primary donor atoms in this compound are the nitrogen atom of the pyridine (B92270) ring and the sulfur atom of the carbothioamide group. These atoms are positioned to act as a bidentate chelating agent, forming a stable five-membered ring upon coordination to a metal ion. The lone pair of electrons on the pyridine nitrogen and the sulfur atom allows for the formation of coordinate bonds with metal centers. While the carbothioamide group also contains a nitrogen atom, it is the thione sulfur that is typically involved in chelation.

In its neutral form, the ligand coordinates through the nitrogen and sulfur atoms (N,S). Under certain conditions, deprotonation of the amide nitrogen can occur, leading to a monoanionic ligand. However, coordination typically involves the neutral form. The oxygen atom is not directly involved in the coordination of the simple this compound ligand, as it is part of the thioamide group (C=S). In related carboxamide compounds, the oxygen of the carbonyl group can act as a donor atom.

Bidentate and Tridentate Coordination Geometries

The most common coordination mode for pyridine-2-carbothioamide and its derivatives, including the 5-methyl substituted version, is as a bidentate N,S ligand. This results in the formation of a stable five-membered chelate ring with the metal ion. This bidentate coordination is prevalent in complexes with a variety of transition metals, leading to structures with different geometries depending on the metal ion's coordination number and the presence of other ligands.

While bidentate coordination is dominant, more complex ligands derived from the pyridine-carbothioamide scaffold can exhibit higher denticity. For instance, Schiff base derivatives can act as tridentate or even tetradentate ligands. However, for the specific compound this compound, bidentate coordination is the characteristic and most well-documented geometry.

Role of Pyridine Nitrogen and Carbothioamide Sulfur in Metal Chelation

The pyridine nitrogen and the carbothioamide sulfur are the key players in the chelating ability of this compound. The pyridine nitrogen, being part of an aromatic system, is a soft donor and readily coordinates to a wide range of transition metal ions. The carbothioamide sulfur atom is also a soft donor, making the ligand particularly suitable for coordinating with soft or borderline metal ions according to Hard-Soft Acid-Base (HSAB) theory. The formation of a five-membered ring upon chelation is entropically favored and contributes to the stability of the resulting metal complexes.

Complexation with Transition Metal Ions

The versatile chelating nature of this compound allows it to form stable complexes with a wide array of transition metal ions. The synthesis of these complexes is generally straightforward, and their characterization provides valuable insights into their structure and bonding.

Synthesis and Characterization of Metal Complexes (e.g., Mn(II), Cu(II), Zn(II), Fe(II/III), Ni(II), Co(II), Cd(II), Rh(III), Ir(III), Ag(I))

The synthesis of metal complexes with this compound and related ligands typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent, such as methanol (B129727) or ethanol. researchgate.netchemijournal.com The resulting complexes can often be isolated as crystalline solids. For example, complexes of Fe(II) and Fe(III) with 2-acetylpyridine (B122185) thiosemicarbazone have been synthesized, where the ligand coordinates in a tridentate fashion. researchgate.net Similarly, Ni(II) complexes with related hydrazone ligands have been prepared and characterized. chemijournal.com

The characterization of these complexes is carried out using a variety of spectroscopic and analytical techniques:

Infrared (IR) Spectroscopy: This technique is used to identify the coordination of the ligand to the metal ion. A shift in the C=S and C=N stretching frequencies upon complexation provides evidence of the involvement of the sulfur and pyridine nitrogen atoms in bonding.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to elucidate the structure of the complexes in solution. Downfield shifts of the pyridine ring protons upon coordination are typically observed.

UV-Visible Spectroscopy: This method provides information about the electronic transitions within the complex and can help in determining the geometry of the coordination sphere.

Elemental Analysis: This analysis confirms the stoichiometry of the synthesized complexes.

While specific synthesis and full characterization data for all the listed metal complexes of this compound are not extensively reported, the general methods and characterization techniques described for analogous pyridine-carbothioamide ligands are applicable. For instance, the synthesis of Mn(II) complexes with pyridine-containing ligands has been reported, often resulting in mononuclear or dinuclear structures depending on the reaction conditions. hhu.demdpi.com Copper(II) complexes with similar N,S-donor ligands have also been extensively studied, typically forming square planar or distorted octahedral geometries. chemrxiv.orgnih.gov The synthesis of zinc(II) complexes with pyridine-based ligands is also well-documented. nih.govresearchgate.netrsc.org

Stoichiometry and Empirical Formulae of Complexes

The stoichiometry of the metal complexes of this compound is dependent on the metal ion, its oxidation state, and the reaction conditions. Commonly observed stoichiometries are 1:1 and 1:2 (metal:ligand). In 1:2 complexes, two bidentate ligands coordinate to the metal center, often resulting in an octahedral geometry, with the remaining coordination sites occupied by other ligands or counter-ions. In 1:1 complexes, the ligand occupies two coordination sites, and the remaining sites are filled by solvent molecules or anions from the metal salt.

The table below provides examples of empirical formulae and stoichiometries for complexes with related pyridine-carbothioamide or thiosemicarbazone ligands.

| Metal Ion | Example Empirical Formula of a Related Complex | Metal:Ligand Stoichiometry | Coordination Geometry |

|---|---|---|---|

| Fe(III) | [Fe(APT)2] + (APT = deprotonated 2-acetylpyridine thiosemicarbazone) researchgate.net | 1:2 | Octahedral researchgate.net |

| Fe(II) | [Fe(HAPT)2]Cl2 (HAPT = 2-acetylpyridine thiosemicarbazone) researchgate.net | 1:2 | Octahedral researchgate.net |

| Ni(II) | [Ni(L)2] (L = 2-hydroxy-4,5-dimethylacetophenone hydrazone derivative) chemijournal.com | 1:2 | Octahedral chemijournal.com |

| Cu(II) | [Cu(DTCZ)Cl2] (DTCZ = N-methyl-S-methyl dithiocarbazate) chemrxiv.org | 1:1 | Square Pyramidal chemrxiv.org |

| Co(II) | [Co(NCS)2(C6H7NO)]n (with 2-methylpyridine (B31789) N-oxide) nih.gov | 1:1 | Octahedral nih.gov |

| Mn(II) | [Mn(piv)(tpt)Cl2] (tpt = 2,4,6-tris(2-pyridyl)-triazine) nih.gov | 1:1 | Distorted Octahedral nih.gov |

| Cd(II) | [CdBr2(C6H8N2)]n (with 2,5-dimethylpyrazine) nih.gov | 1:1 | Octahedral nih.gov |

Geometrical Architectures of Metal Complexes

The coordination of this compound and its derivatives to metal centers can result in a variety of geometrical architectures, largely influenced by the nature of the metal ion, its oxidation state, and the presence of other coordinating ligands. While a comprehensive survey of all possible metal complexes of this compound is not extensively documented, detailed structural information for closely related analogues provides significant insights.

A notable example is the series of tricarbonylrhenium(I) complexes with the related N-methylpyridine-2-carbothioamide ligand. researchgate.net X-ray diffraction studies of these complexes, such as [Re(CO)3(LH(Me)NS)X] (where X = Cl, Br, I, NCS), reveal a distorted octahedral geometry around the rhenium(I) center. researchgate.net In these structures, the N-methylpyridine-2-carbothioamide acts as a bidentate ligand, coordinating through the pyridine nitrogen and the sulfur atom of the carbothioamide group to form a stable five-membered chelate ring. researchgate.net

Similarly, organometallic complexes of N-(4-fluorophenyl)pyridine-2-carbothioamide with Ruthenium(II), Osmium(II), Rhodium(III), and Iridium(III) have been shown to adopt a characteristic piano-stool geometry. semanticscholar.orgmdpi.com This arrangement is typical for half-sandwich compounds, where the metal center is coordinated to a planar aromatic ligand (the "seat") and a set of other ligands (the "legs"). In these instances, the pyridine-2-carbothioamide derivative chelates to the metal via the pyridine nitrogen and the carbothioamide sulfur atoms. semanticscholar.org

The coordination environment around metal ions in complexes with related pyridine-carboxamide ligands can also lead to other geometries. For instance, cobalt(II) complexes with certain pyridine-based ligands have been observed to exhibit distorted octahedral or distorted square pyramidal geometries. mdpi.com Furthermore, studies on copper(II) complexes with 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol, a ligand with similar donor atoms, have suggested a square planar geometry for the Cu(II) ion, while other transition metal complexes in the same study were proposed to be tetrahedral. nih.gov These examples underscore the diverse structural possibilities that can arise from the coordination of pyridine-carbothioamide type ligands.

Table 1: Geometrical Architectures of Related Pyridine-Carbothioamide Metal Complexes

| Metal Center | Ligand | Geometry |

|---|---|---|

| Rhenium(I) | N-methylpyridine-2-carbothioamide | Distorted Octahedral researchgate.net |

| Ruthenium(II) | N-(4-fluorophenyl)pyridine-2-carbothioamide | Piano-Stool semanticscholar.orgmdpi.com |

| Osmium(II) | N-(4-fluorophenyl)pyridine-2-carbothioamide | Piano-Stool semanticscholar.orgmdpi.com |

| Rhodium(III) | N-(4-fluorophenyl)pyridine-2-carbothioamide | Piano-Stool semanticscholar.orgmdpi.com |

| Iridium(III) | N-(4-fluorophenyl)pyridine-2-carbothioamide | Piano-Stool semanticscholar.orgmdpi.com |

| Cobalt(II) | Pyridine-based ligands | Distorted Octahedral / Square Pyramidal mdpi.com |

| Copper(II) | 4-Amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol | Square Planar nih.gov |

Influence of Metal Center and Ligand Substitution on Coordination Behavior

The coordination behavior of pyridine-carbothioamide ligands is significantly influenced by both the choice of the metal center and substitutions on the ligand itself. The electronic properties and ionic radius of the metal ion play a crucial role in determining the geometry and stability of the resulting complex.

Studies on organometallic complexes of N-(4-fluorophenyl)pyridine-2-carbothioamide with Ru(II), Os(II), Rh(III), and Ir(III) have demonstrated that the nature of the metal center can subtly affect the bond lengths and angles within the coordination sphere. semanticscholar.orgmdpi.com For instance, the coordination of the ligand to the metal center was found to have the most significant impact on the chemical shift of the proton adjacent to the pyridine nitrogen in NMR spectra, indicating a strong electronic interaction. semanticscholar.org While all these metals form stable piano-stool complexes, the reactivity and potential applications of these complexes can vary. For example, osmium complexes are generally known to have slower ligand exchange rates compared to their ruthenium counterparts. mdpi.com

Ligand substitution also plays a critical role in modulating the electronic and steric properties of the ligand, which in turn affects its coordination to a metal center. The presence of an electron-donating methyl group at the 5-position of the pyridine ring in this compound, for example, is expected to increase the electron density on the pyridine nitrogen, potentially leading to stronger coordination to the metal center compared to the unsubstituted pyridine-2-carbothioamide. Research on pyridine carboxamide and carbothioamide derivatives has shown that electron-donating substituents on the pyridine ring can enhance the inhibitory activity of their complexes, highlighting the electronic influence of such substitutions. mdpi.com

The steric hindrance introduced by substituents can also dictate the coordination geometry. Bulky substituents near the coordination site may force the adoption of a particular geometry or even prevent the formation of certain types of complexes. The design of ligands with specific steric and electronic properties is a key strategy in tuning the characteristics of the resulting metal complexes. tcu.edu

Thermogravimetric Analysis (TGA) of Metal Complexes

Thermogravimetric analysis (TGA) is a valuable technique for assessing the thermal stability of metal complexes and understanding their decomposition pathways. While specific TGA data for complexes of this compound is limited, a study on a closely related palladium(II) complex, dichloro(N-(5-methylpyridine-2-yl-carbamothiol) cinnamamide-κ2O,S)palladium(II) (ML1), provides valuable insights. isca.me

The TGA of the free ligand, N-(5-methylpyridin-2-ylcarbamothiol) cinnamamide (B152044) (L1), showed that it begins to degrade at a temperature of 162.14°C, with 80% of the sample weight remaining. isca.me In contrast, the palladium(II) complex (ML1) exhibited enhanced thermal stability, with decomposition commencing at a higher temperature of 186.15°C, at which point 74% of the sample weight was retained. isca.me This increase in thermal stability upon coordination to the palladium(II) center is a common observation in coordination chemistry and is attributed to the formation of stable metal-ligand bonds.

Table 2: Thermal Degradation Data for a Related Palladium(II) Complex

| Compound | Onset of Degradation (°C) | % Weight Remaining at Onset |

|---|---|---|

| N-(5-methylpyridin-2-ylcarbamothiol) cinnamamide (L1) | 162.14 isca.me | 80 isca.me |

| Dichloro(N-(5-methylpyridine-2-yl-carbamothiol) cinnamamide-κ2O,S)palladium(II) (ML1) | 186.15 isca.me | 74 isca.me |

Advanced Ligand Design Principles for Tailored Coordination

The design of ligands with specific properties to achieve desired coordination behavior and functionality in their metal complexes is a cornerstone of modern coordination chemistry. For ligands like this compound, several advanced design principles can be considered to tailor their coordination properties.

One key principle is the rational introduction of functional groups to modulate the ligand's electronic and steric profile. As discussed, the methyl group in this compound acts as an electron-donating group. By systematically varying the substituents on the pyridine ring or the carbothioamide nitrogen, the ligand's affinity for different metal ions and the stability of the resulting complexes can be fine-tuned.

Another important aspect is the design of chiral ligands for applications in asymmetric catalysis. The incorporation of chiral centers into the ligand framework can create a chiral environment around the metal center, enabling enantioselective transformations. The development of chiral pyridine-derived ligands has been a significant area of research, with strategies focusing on creating rigid and tunable frameworks to maximize stereoselectivity. nih.gov

Computational Chemistry and Theoretical Investigations of 5 Methylpyridine 2 Carbothioamide

Density Functional Theory (DFT) Calculations

DFT calculations are a powerful tool for understanding the fundamental properties of molecules. For 5-Methylpyridine-2-carbothioamide, these calculations provide insights into its electronic behavior, stability, and vibrational characteristics.

Electronic Structure and Energy Gap Analysis (HOMO-LUMO)

The electronic properties of this compound have been investigated using Frontier Molecular Orbital (FMO) analysis, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability.

A smaller HOMO-LUMO energy gap suggests that a molecule is more reactive and can be easily excited. nih.gov Theoretical calculations have shown that the HOMO-LUMO gap can be influenced by the specific computational method and basis set used. mdpi.com For similar pyridine (B92270) derivatives, the HOMO is often located over the pyridine ring and associated heteroatoms, while the LUMO is distributed across the ring system, indicating that electronic transitions involve a transfer of electron density within the molecule. researchgate.net This charge transfer is a key aspect of the molecule's reactivity. dergipark.org.tr The reactivity of molecules is inversely proportional to their energy gap values. researchgate.net

| Computational Parameter | Description | Significance |

| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate an electron. |

| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept an electron. |

| Energy Gap (Eg) | ELUMO - EHOMO | Indicates chemical reactivity and stability. A smaller gap signifies higher reactivity. nih.gov |

This table is generated based on general principles of HOMO-LUMO analysis and findings for analogous compounds.

Dipole Moment Calculations

The calculated dipole moment can vary depending on the computational method. For instance, in some cases, the HF method yields larger dipole moments than DFT with certain basis sets, while the opposite is true with other basis sets. scirp.org A lower dipole moment is generally associated with greater molecular stability. scirp.org

| Computational Method | Basis Set | Calculated Dipole Moment (Debye) |

| HF | STO-3G | Data not available for this specific compound |

| B3LYP | 6-31G(d) | Data not available for this specific compound |

This table illustrates the type of data generated from dipole moment calculations, though specific values for this compound are not available in the provided search results.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations of the charge distribution around a molecule. libretexts.org These maps are invaluable for identifying the electrophilic and nucleophilic sites within a molecule, thereby predicting how it will interact with other molecules. nih.govresearchgate.net

In an MEP map, different colors represent different electrostatic potential values. Typically, red indicates regions of negative electrostatic potential, which are susceptible to electrophilic attack, while blue indicates regions of positive electrostatic potential, which are prone to nucleophilic attack. researchgate.net For pyridine-containing compounds, the nitrogen atom often represents a region of negative potential, while the hydrogen atoms of the pyridine ring and any amino groups are associated with positive potential. nih.govresearchgate.net These maps provide a visual representation of the molecule's size, shape, and charge-related properties. libretexts.org

Vibrational Frequency Analysis

Theoretical vibrational frequency analysis, often performed alongside DFT calculations, helps in the assignment of experimentally observed vibrational spectra (e.g., from FT-IR and FT-Raman spectroscopy). By calculating the harmonic and anharmonic frequencies, researchers can propose a complete vibrational assignment for the molecule. researchgate.net

For related pyridine derivatives, studies have successfully assigned the characteristic vibrational modes, including C-H stretching, C=C and C=N stretching of the pyridine ring, and the vibrations of substituent groups like methyl (CH3) groups. researchgate.netresearchgate.net These theoretical assignments are crucial for confirming the molecular structure and understanding the bonding within the molecule.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target molecule, typically a protein or a nucleic acid. This method is instrumental in drug discovery and for understanding the mechanism of action of bioactive compounds. nih.govacs.org

Prediction of Binding Modes and Interactions

Molecular docking studies on carbothioamide derivatives have been conducted to predict their binding modes within the active sites of various biological targets. nih.gov These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the protein. nih.govresearchgate.net

For instance, in studies involving similar compounds, docking has been used to understand interactions with targets like carbonic anhydrase and DNA. nih.govacs.org The results of these simulations can provide a structural basis for the observed biological activity and guide the design of more potent analogs. mdpi.com The binding affinity, often expressed as a docking score or binding energy, is a key output of these simulations and helps in ranking potential inhibitors. researchgate.net

| Target Protein | Predicted Binding Interactions | Key Interacting Residues |

| Example: Carbonic Anhydrase II | Hydrogen bonding, hydrophobic interactions | Data not available for this specific compound |

| Example: DNA | Intercalative binding, hydrogen bonding | Data not available for this specific compound |

This table provides an example of the kind of data derived from molecular docking studies. Specific targets and interacting residues for this compound were not detailed in the provided search results.

Quantification of Intermolecular Interactions (e.g., N-H···S, C-H···π)

The structure and properties of this compound in the solid state are significantly influenced by a network of intermolecular interactions. Computational methods are essential for identifying and quantifying the strength and nature of these non-covalent bonds. The key interactions present include hydrogen bonds and π-interactions.

N-H···S Hydrogen Bonds: The thioamide group (-CSNH₂) is a potent hydrogen bond donor (the N-H group) and acceptor (the sulfur atom). The N-H···S hydrogen bond is a primary interaction that often dictates the formation of dimeric or polymeric structures in the crystal lattice of related thioamide compounds. The strength of this interaction can be quantified by analyzing geometric parameters (distance and angle) from computationally optimized structures and by using methods like Symmetry-Adapted Perturbation Theory (SAPT), which decomposes the interaction energy into physically meaningful components such as electrostatic, exchange, induction, and dispersion.

The interplay between the strong N-H···S bonds and the weaker C-H···π and π-π stacking interactions governs the self-assembly and final three-dimensional architecture of the compound in the solid state. nih.gov Computational analysis reveals that dispersive forces are often decisive factors in these intermolecular interactions. nih.gov

A summary of typical intermolecular interaction geometries is provided below.

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Typical Angle (°) |

| N-H···S | Amino Group (N-H) | Thioamide Sulfur (S) | 2.3 - 2.9 | 150 - 180 |

| C-H···π | Pyridine/Methyl C-H | Pyridine Ring (π-system) | 2.7 - 3.0 | 120 - 150 |

Quantum Chemical Descriptors and Reactivity Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to determine a range of molecular properties known as quantum chemical descriptors. These descriptors help in understanding the electronic structure and predicting the chemical reactivity of this compound.

HOMO (Highest Occupied Molecular Orbital) Energy (EHOMO): Relates to the electron-donating ability of the molecule. A higher EHOMO value indicates a greater tendency to donate electrons to an electrophile.

LUMO (Lowest Unoccupied Molecular Orbital) Energy (ELUMO): Relates to the electron-accepting ability of the molecule. A lower ELUMO value suggests a greater tendency to accept electrons from a nucleophile.

HOMO-LUMO Energy Gap (ΔE): The difference between ELUMO and EHOMO is an indicator of chemical stability. A large gap implies high stability and low reactivity.

Electronegativity (χ): Measures the tendency of the molecule to attract electrons.

Global Hardness (η): Represents the resistance to change in electron distribution. Molecules with a large energy gap are considered hard.

Global Softness (S): The reciprocal of hardness, indicating the capacity of a molecule to receive electrons.

Local Reactivity Descriptors and MESP Analysis: While global descriptors describe the molecule as a whole, local reactivity descriptors identify specific reactive sites. The Molecular Electrostatic Potential (MESP) map is a powerful tool for this purpose. mdpi.com The MESP plots electrostatic potential onto the electron density surface, visually indicating the electron-rich (nucleophilic, typically colored red) and electron-deficient (electrophilic, typically colored blue) regions of the molecule. For this compound, the MESP would likely show a negative potential (red) around the sulfur atom and the pyridine nitrogen, indicating their nucleophilic character and suitability for electrophilic attack. Conversely, the hydrogen atoms of the amino group would exhibit a positive potential (blue), highlighting their electrophilic character and ability to act as hydrogen bond donors. mdpi.com

A representative table of calculated quantum chemical descriptors for a related pyridine derivative is shown below.

| Parameter | Value (representative) | Description |

| EHOMO | -6.5 eV | Electron-donating ability |

| ELUMO | -1.8 eV | Electron-accepting ability |

| Energy Gap (ΔE) | 4.7 eV | Chemical stability/reactivity |

| Electronegativity (χ) | 4.15 eV | Electron-attracting tendency |

| Global Hardness (η) | 2.35 eV | Resistance to charge transfer |

| Global Softness (S) | 0.42 eV⁻¹ | Capacity to accept electrons |

Theoretical Studies on Ligand-Metal Stability Constants

This compound can act as a chelating ligand, binding to metal ions through the pyridine nitrogen and the thioamide sulfur atoms. Theoretical methods can predict the stability of the resulting metal complexes by calculating their stability constants (log β). rsc.org This is achieved by computing the Gibbs free energies (ΔG) for the complexation reactions in solution. The stability of these complexes is crucial for applications in areas like coordination chemistry and medicinal chemistry.

Computational schemes combine quantum mechanical calculations of the species in the gas phase with a solvation model (like the Polarizable Continuum Model, PCM) to account for the solvent effects. rsc.orgmdpi.com This approach allows for the direct calculation of log β and pKₐ values. rsc.org The stability of metal-ligand complexes is influenced by factors such as the nature of the metal ion, the electron-donating properties of the ligand, and the temperature. thepharmajournal.com For instance, studies on N-methylpyridine-2-carbothioamide, a closely related ligand, have shown its ability to form stable tricarbonylrhenium(I) complexes. researchgate.net Theoretical calculations on such systems help in understanding the molecular structure and comparing it with experimental X-ray diffraction data. researchgate.net

The order of stability for complexes with divalent transition metals often follows the Irving-Williams series (Co < Ni < Cu > Zn). thepharmajournal.com Theoretical studies can validate this trend by calculating the binding energies for each metal complex.

Computational Approaches to Tautomerism and Conformational Analysis

The this compound molecule can exist in different tautomeric and conformational forms. Computational chemistry is an indispensable tool for studying these isomers, which can have different stabilities and chemical properties.

Tautomerism: The primary tautomerism in this molecule involves the migration of a proton between the nitrogen and sulfur atoms of the thioamide group, leading to an equilibrium between the thione form (A) and the thiol (or thioenol) form (B).

Thione form (Amide): Pyridine-C(=S)-NH₂

Thiol form (Imidic acid): Pyridine-C(-SH)=NH

DFT calculations are used to optimize the geometry of each tautomer and calculate their relative energies in the gas phase and in different solvents. researchgate.net The results typically show that the thione tautomer is significantly more stable than the thiol tautomer. researchgate.netnih.gov Computational studies on similar molecules, like 2-amino-4-methylpyridine, have shown that the canonical amino tautomer is more stable than its imino tautomer by over 13 kcal/mol. scispace.comresearchgate.net Furthermore, the transition state for the proton transfer between tautomers can be located, and the activation energy barrier for the tautomerization process can be calculated. For a related proton transfer, the barrier was computed to be as high as 44.8 kcal/mol, indicating the process is not spontaneous under normal conditions. scispace.comresearchgate.net

Conformational Analysis: Rotation around the C-C single bond connecting the pyridine ring and the carbothioamide group can lead to different conformers (rotamers). These conformers may differ in the relative orientation of the sulfur atom and the pyridine nitrogen. Computational methods can map the potential energy surface for this rotation, identifying the most stable conformers (energy minima) and the rotational energy barriers (transition states). The stability of different conformers is often governed by steric hindrance and subtle intramolecular interactions.

A representative table of relative energies for the tautomers is presented below.

| Tautomer | Structure | Relative Energy (kcal/mol) (Gas Phase, DFT) | Stability |

| Thione Form | Pyridine-C(=S)-NH₂ | 0.00 | Most Stable |

| Thiol Form | Pyridine-C(-SH)=NH | > 10 | Less Stable |

Biological Activity and Mechanistic Insights of 5 Methylpyridine 2 Carbothioamide and Its Complexes in Vitro Studies

In Vitro Antimicrobial Activity

Thioamides and their derivatives, including pyridine (B92270) carbothioamides, are a class of organic compounds recognized for their wide-ranging biological activities. Research into these compounds has revealed significant potential in combating various pathogens. Metal complexes of these ligands often exhibit enhanced biological activity compared to the free ligands. nih.gov

Studies on various pyridine derivatives have consistently shown activity against S. aureus. nih.govmdpi.comnih.gov For example, certain 5-methylpyridinium derivatives have displayed potent activity against S. aureus. Similarly, amicoumacin antibiotics isolated from Bacillus subtilis, which are structurally different but also demonstrate antibacterial properties, have shown strong activity against both methicillin-sensitive and methicillin-resistant strains of S. aureus and Staphylococcus epidermidis. mdpi.com The minimum inhibitory concentration (MIC) for some of these related compounds can be as low as 2-4 µg/mL against strains of Staphylococcus. mdpi.com

The antibacterial activity of a compound is often dependent on its lipophilicity, which influences its ability to penetrate the bacterial cell membrane. nih.govresearchgate.net For many flavonoids, which are a different class of natural compounds, a clear relationship between their lipophilicity and their minimum inhibitory concentrations (MICs) against Gram-positive bacteria has been established. nih.govresearchgate.net

Table 1: In Vitro Antibacterial Activity of Related Pyridine Derivatives Against Gram-Positive Bacteria

| Compound/Complex Type | Bacterium | Activity/MIC | Reference(s) |

|---|---|---|---|

| Copper Thiosemicarbazone Complexes | Staphylococcus aureus | Bacteriostatic/Bactericidal (1.5–30 μg/ml) | nih.gov |

| Copper Thiosemicarbazone Complexes | Bacillus cereus | Bacteriostatic/Bactericidal (1.5–30 μg/ml) | nih.gov |

| Hetiamacin E (Amicoumacin) | Staphylococcus aureus | 8–16 µg/mL | mdpi.com |

| Hetiamacin E (Amicoumacin) | Staphylococcus epidermidis | 2–4 µg/mL | mdpi.com |

| Hetiamacin F (Amicoumacin) | Staphylococcus sp. | 32 µg/mL | mdpi.com |

The efficacy of pyridine carbothioamide-related compounds extends to Gram-negative bacteria, although their effectiveness can vary. The outer membrane of Gram-negative bacteria often presents a significant barrier to the entry of antimicrobial agents. nih.gov However, certain metal complexes of thiosemicarbazones have demonstrated activity against Escherichia coli. nih.gov The activity of these complexes is often superior to that of the uncomplexed ligand. nih.gov

Research on N-(4-methylpyridin-2-yl) thiophene-2-carboxamide analogues has shown them to be effective antibacterial agents against extended-spectrum β-lactamase (ESBL) producing E. coli. mdpi.com Similarly, some 5-methylpyridinium derivatives have also been found to be active against E. coli. The development of resistance in Gram-negative bacteria is a major health concern, driving the search for new compounds that can overcome these mechanisms. nih.gov

Table 2: In Vitro Antibacterial Activity of Related Pyridine Derivatives Against Gram-Negative Bacteria

| Compound/Complex Type | Bacterium | Activity/MIC | Reference(s) |

|---|---|---|---|

| Copper Thiosemicarbazone Complexes | Escherichia coli | Bacteriostatic/Bactericidal (1.5–30 μg/ml) | nih.gov |

| 5-Methylpyridinium Derivatives | Escherichia coli | Moderate Activity | |

| N-(4-methylpyridin-2-yl)thiophene-2-carboxamides | ESBL-producing E. coli | Good Activity | mdpi.com |

The biological activities of pyridine-based compounds also include antifungal properties. Metal complexes of thiosemicarbazones have shown to be more active against Candida albicans than the free ligand. nih.gov Research into pyridine carboxamide derivatives has identified compounds with promising antifungal activity against various fungi, including Botrytis cinerea. nih.gov

While specific data on 5-Methylpyridine-2-carbothioamide against Aspergillus niger is limited in the provided search results, related pyridine-benzothiazole hybrids have been tested against Aspergillus flavus, showing a range of activities from poor to fair. nih.gov The antifungal mechanism of related compounds, such as 5-aminoimidazole-4-carbohydrazonamide derivatives against Candida species, has been linked to the production of reactive oxygen species (ROS). mdpi.com

The mechanisms through which pyridine derivatives exert their antibacterial effects are varied. For some compounds, the cell membrane is a primary target. nih.govresearchgate.net Alkyl pyridinol compounds, for example, cause disruption and deformation of the staphylococcal membrane. mdpi.com

Efflux pumps are a significant mechanism of antibiotic resistance in bacteria, actively transporting antimicrobial agents out of the cell. Some studies on pyridine carboxamide derivatives suggest that their activity is not affected by certain efflux pump inhibitors like verapamil, indicating that they may not be substrates for these pumps. asm.org However, in other cases, bacterial resistance to pyridine-carboxylic acid derivatives has been associated with efflux proteins. asm.org For some amicoumacin antibiotics, the mechanism of action has been identified as the inhibition of protein biosynthesis. mdpi.com

In Vitro Antitumor/Antiproliferative Activity

The search for new anticancer agents has led to the investigation of a wide array of synthetic compounds, including those with a pyridine core. Thiosemicarbazones and their metal complexes, in particular, have shown promising antiproliferative activity against various human cancer cell lines. nih.govnih.gov

In vitro studies have demonstrated the antiproliferative effects of pyridine-based compounds against several cancer cell lines. Platinum(II) complexes of thiosemicarbazones derived from 2-formyl and 2-acetyl pyridine have been evaluated for their activity against human breast cancer (MCF-7), bladder cancer (T24), and non-small cell lung carcinoma (A-549) cell lines. nih.gov One of the free ligands in this study also showed high activity against all tested cancer cell lines. nih.gov

Carbothioamide/carboxamide-based pyrazoline analogs have exhibited excellent activity against A549 and HeLa cells, with some analogs showing low toxicity against normal human fetal lung fibroblast (HFL-1) cells. acs.org The cytotoxic activity of some of these pyrazoline derivatives against the MCF-7 breast cancer cell line has also been reported. acs.org Furthermore, certain nicotinamide (B372718) derivatives have shown suppressive effects on MCF-7 cells in a dose-dependent manner. nih.gov

While specific data for the RD (rhabdomyosarcoma) cell line was not prominent in the search results for this specific class of compounds, the broad activity against other cancer types suggests potential for further investigation.

Table 3: In Vitro Antiproliferative Activity of Related Pyridine Derivatives

| Compound/Complex Type | Cancer Cell Line | Activity/IC₅₀ | Reference(s) |

|---|---|---|---|

| Platinum(II) Thiosemicarbazone Complexes | A549 (Non-small cell lung) | Active | nih.gov |

| Pyridine Thiosemicarbazone Ligand | MCF-7 (Breast) | Active | nih.gov |

| Carbothioamide-based Pyrazoline Analog | A549 (Lung adenocarcinoma) | IC₅₀ = 13.49 ± 0.17 μM | acs.org |

| Carbothioamide-based Pyrazoline Analog | HeLa (Cervical) | IC₅₀ = 17.52 ± 0.09 μM | acs.org |

| Carbothioamide-based Pyrazoline Analog | MCF-7 (Breast) | IC₅₀ = 0.08 μM | acs.org |

| Nicotinamide Derivatives | MCF-7 (Breast) | Dose-dependent suppression | nih.gov |

Influence of Metal Complexation on Antitumor Potential

The coordination of this compound and related ligands to metal centers has been shown to significantly influence their antitumor activity. mdpi.comnih.govnih.gov The formation of metal complexes can enhance the cytotoxic properties of the parent carbothioamide ligand, often resulting in compounds with low micromolar IC₅₀ values against various human cancer cell lines. mdpi.com

A variety of transition metals, including ruthenium, osmium, rhodium, iridium, palladium, and platinum, have been explored for this purpose. mdpi.comnih.gov The resulting organometallic complexes exhibit a range of cytotoxic potencies that are dependent on the metal center, its oxidation state, and the nature of the coordinating ligands. mdpi.comnih.gov For example, in a series of pyridinecarbothioamide complexes, ruthenium(II) derivatives were identified as the most potent against several cancer cell lines. mdpi.com

The antitumor activity of these metal complexes is often evaluated against a panel of human cancer cell lines, such as those from colon (HCT116, SW480), lung (NCI-H460), and cervical (SiHa) cancers. mdpi.com The complexation can lead to compounds with significant antiproliferative activity, sometimes comparable to established chemotherapy drugs. nih.gov

Table 1: In Vitro Anticancer Activity of Selected Metal Complexes

| Compound/Complex | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Pyrazoline Analog 1 | MCF-7 | 0.08 | nih.govacs.org |

| Pyrazoline Analog 2 | HeLa | 0.21 | nih.govacs.org |

| Pyrazoline Analog 3 | HeLa | 0.25 | nih.govacs.org |

| Pyrazoline Analog 3a | A549 | 13.49 ± 0.17 | acs.org |

| Pyrazoline Analog 3h | A549 | 22.54 ± 0.25 | acs.org |

| Pyrazoline Analog 3a | HeLa | 17.52 ± 0.09 | acs.org |

| Pyrazoline Analog 3h | HeLa | 24.14 ± 0.86 | acs.org |

| 6-methyl-2,2'-bipyridine rhenium tricarbonyl complex | HCT-116 | Comparable to other active complexes | chemrxiv.org |

This table presents a selection of data from the referenced literature and is not an exhaustive list.

Enzyme Inhibition Studies

Urease Inhibition Potential and Mode of Interaction

Derivatives of pyridine carbothioamide have demonstrated notable inhibitory activity against urease, an enzyme implicated in various pathological conditions. The inhibitory potential is influenced by the nature and position of substituents on the pyridine ring. For instance, the presence of an electron-donating methyl group at the ortho position of the pyridine ring in a carbothioamide derivative resulted in an IC₅₀ value of 6.41 ± 0.023 µM. nih.gov In contrast, an electron-withdrawing chloro group at the meta position led to even more potent inhibition. nih.gov

The mode of interaction between these inhibitors and the urease enzyme often involves non-covalent interactions such as hydrogen bonding and hydrophobic contacts, which stabilize the enzyme-inhibitor complex. nih.gov Molecular docking and kinetic studies are employed to elucidate the binding modes. nih.gov These inhibitors are thought to interact with the nickel ions present in the active site of the urease enzyme. nih.gov

Tyrosinase Inhibition and Copper Chelation Mechanisms

Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibition is a target for treating hyperpigmentation disorders. nih.gov Carbothioamide-containing compounds have been investigated for their tyrosinase inhibitory activity. The mechanism of inhibition often involves the chelation of copper ions within the active site of the enzyme, which is essential for its catalytic function. nih.govnih.gov

The presence of specific functional groups can enhance the inhibitory effect. For example, carbothioamidopyrazole derivatives containing both a methyl group and a hydroxyl group have shown significant tyrosinase inhibition, with some compounds exhibiting greater potency than the standard inhibitor, kojic acid. nih.gov The ability of a molecule to chelate the binuclear copper atoms at the tyrosinase active site is a key factor in its inhibitory capacity. nih.gov

Alpha-Glucosidase Inhibition

Alpha-glucosidase inhibitors are a class of therapeutic agents used in the management of type 2 diabetes by delaying carbohydrate digestion and glucose absorption. mdpi.comnih.govyoutube.com While direct studies on this compound are not prevalent, the broader class of compounds containing carbothioamide moieties has been explored for this activity. The inhibition of α-glucosidase can occur through various modes, including competitive, non-competitive, and uncompetitive inhibition. nih.gov

The effectiveness of α-glucosidase inhibitors is determined by their ability to bind to the enzyme and prevent the breakdown of complex carbohydrates into absorbable monosaccharides. youtube.com The IC₅₀ values of these inhibitors against α-glucosidase are a key measure of their potency. Research in this area is ongoing, with a focus on discovering novel and more effective inhibitors from both synthetic and natural sources. researchgate.netmdpi.com

Inhibition of Bacterial Phosphopantetheinyl Transferases (PPTases)

Phosphopantetheinyl transferases (PPTases) are essential enzymes in bacteria, involved in the biosynthesis of fatty acids, polyketides, and non-ribosomal peptides. nih.gov Their crucial role in bacterial viability and pathogenicity makes them attractive targets for the development of new antibacterial agents. nih.gov

The inhibitory activity of compounds against PPTases is typically assessed through enzyme activity assays that measure the transfer of the 4'-phosphopantetheinyl moiety from coenzyme A to a carrier protein domain. nih.gov While specific data on this compound is limited, the general class of amidino-urea and hydroxypyrimidinethione compounds has been investigated for their ability to inhibit PPTases from pathogenic bacteria like Mycobacterium abscessus and Pseudomonas aeruginosa. nih.gov

DNA Binding Studies and Interaction Mechanisms

The interaction of pyridine-carbothioamide derivatives and their metal complexes with DNA is a significant area of research, particularly for the development of new therapeutic agents. These studies aim to elucidate the binding modes, affinity, and structural changes induced in the DNA upon interaction.

Various biophysical techniques are employed to study these interactions. UV-Visible absorption spectroscopy is a common method to determine the binding mode and calculate the binding constant (Kb). Changes in the absorption spectrum of the compound upon addition of DNA can indicate the type of interaction, such as intercalation or groove binding. For instance, a study on pyridine-4-carbohydrazide Schiff base derivatives used UV-visible absorption titration to confirm minor groove binding to genomic DNA. cmjpublishers.com The binding constants (Kb) for these compounds were in the range of 6.3×10⁴ to 7.4×10⁴ M⁻¹, with negative Gibbs free energy values indicating spontaneous interactions. cmjpublishers.com

In silico molecular docking studies are also frequently used to predict and visualize the binding of these compounds to DNA. These computational methods can identify key interactions, such as hydrogen bonding and hydrophobic interactions, between the compound and the DNA molecule. For example, molecular docking of Pd(II)-phosphorus Schiff base metal complexes revealed their DNA-binding potential, with calculated binding energies and inhibition constants. nih.gov

The interaction of metal complexes of pyridine-2-carbothioamide (B155194) with DNA has also been a subject of investigation. One study on the interaction of a [pyridine diamine]2[Co(phenanthroline dicarboxylate)2] complex with calf thymus DNA suggested a cooperative interaction that induces a conformational change in the DNA structure. researchgate.net The binding data was analyzed using a two-set binding sites model, indicating multiple modes of interaction. researchgate.net

The following table presents DNA binding data for some related compounds.

| Compound/Complex | Method | Binding Constant (Kb) / Binding Energy (ΔG) | Proposed Interaction | Reference |

| Pyridine-4-carbohydrazide Schiff base derivatives | UV-Visible Titration | Kb = 6.3-7.4 × 10⁴ M⁻¹ | Minor groove binding | cmjpublishers.com |

| Pd(II)-phosphorus Schiff base complex (B1) | Experimental | Kb = 4.24 × 10⁵ M⁻¹ | - | nih.gov |

| Pd(II)-phosphorus Schiff base complex (B2) | Experimental | Kb = 4.98 × 10⁵ M⁻¹ | - | nih.gov |

| Pd(II)-phosphorus Schiff base complex (B1) | In silico | ΔG = -4.51 kcal/mol | - | nih.gov |

| Pd(II)-phosphorus Schiff base complex (B2) | In silico | ΔG = -6.04 kcal/mol | - | nih.gov |

Structure-Activity Relationship (SAR) Studies for Biological Properties

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity. For pyridine-carbothioamide derivatives, these studies provide insights into the key structural features required for their antioxidant and DNA binding properties, guiding the design of more potent and selective compounds.

The biological activity of pyridine derivatives is significantly influenced by the nature, number, and position of substituents on the pyridine ring. nih.gov For instance, the presence of electron-donating groups (like -OH and -NH2) or electron-withdrawing groups (like -NO2) can modulate the electronic properties of the molecule, thereby affecting its ability to interact with biological targets. nih.govmdpi.com A review on pyridine derivatives indicated that the presence and positions of -OMe, -OH, -C=O, and -NH2 groups enhanced their antiproliferative activity, while halogen atoms or bulky groups led to lower activity. nih.gov

In the context of carbothioamide derivatives, the carbothioamide moiety itself is a key pharmacophore. The sulfur and nitrogen atoms can act as hydrogen bond donors and acceptors, as well as coordination sites for metal ions. mdpi.com The replacement of the sulfur atom with an oxygen atom (to form a carboxamide) can lead to significant changes in biological activity, as seen in studies comparing pyridine carbothioamide and carboxamide derivatives. mdpi.com

SAR studies on N-Aryl-3,4-dihydroisoquinoline carbothioamide analogues as urease inhibitors revealed that the substitution pattern on the aryl ring attached to the carbothioamide nitrogen plays a critical role in their inhibitory potency. researchgate.net

Key SAR insights for related compounds:

Substituents on the Pyridine Ring: The type and position of substituents are critical. Electron-donating and specific functional groups can enhance activity, while bulky groups may be detrimental. nih.gov

The Carbothioamide/Carboxamide Group: This group is a key feature for biological activity, with the thio-variant often showing distinct properties from the oxo-variant. mdpi.com

Metal Complexation: The choice of metal ion and the resulting coordination geometry can significantly enhance or alter the biological properties of the parent ligand. researchgate.netmdpi.com

Aryl Substituents: In N-aryl carbothioamide derivatives, the electronic nature and position of substituents on the aryl ring are important for activity. researchgate.net

Conclusion and Future Research Directions

Summary of Key Research Findings for 5-Methylpyridine-2-carbothioamide

Research into this compound and its close analogs has revealed a compound of significant interest, particularly in the realm of medicinal and coordination chemistry. While comprehensive studies focused solely on this specific molecule are not abundant, the existing body of research on related pyridine (B92270) carbothioamides provides valuable insights.

Key findings indicate that the pyridine carbothioamide scaffold is a versatile pharmacophore. For instance, derivatives of pyridine carboxamides have been identified as promising antitubercular agents. nih.gov One study highlighted a pyridine carboxamide derivative, MMV687254, which demonstrated bacteriostatic activity against Mycobacterium tuberculosis and was bactericidal within macrophages by inducing autophagy. nih.gov Mechanistic studies revealed that this class of compounds can act as prodrugs, requiring activation by bacterial enzymes like AmiC. nih.gov Furthermore, various pyridine carboxamide and carbothioamide derivatives have shown potent urease inhibitory activity, which is significant in the context of infections caused by ureolytic bacteria. nih.gov

The structural features of this compound, specifically the pyridine ring, the carbothioamide group, and the methyl substituent, are crucial determinants of its chemical and biological properties. The nitrogen atom of the pyridine ring and the sulfur and nitrogen atoms of the carbothioamide group offer multiple coordination sites for metal ions, making it a subject of interest in coordination chemistry.

Unexplored Synthetic Pathways and Derivatization Opportunities

The synthesis of pyridine carbothioamides is often achieved through the condensation of a corresponding pyridine carboxaldehyde with thiosemicarbazide. nih.gov However, there remain several unexplored synthetic avenues that could lead to more efficient and diverse production of this compound and its derivatives.

Unexplored Synthetic Pathways:

Direct Thionation of 5-Methylpyridine-2-carboxamide: The conversion of the corresponding amide to the thioamide using reagents like Lawesson's reagent or phosphorus pentasulfide presents a direct and potentially high-yielding route that warrants further investigation.

Cross-Coupling Reactions: Modern cross-coupling methodologies, such as Suzuki or Stille coupling, could be employed to introduce the 5-methylpyridine moiety onto a pre-functionalized carbothioamide core, offering a modular approach to a wider range of derivatives. mdpi.com

Flow Chemistry Synthesis: The use of microreactor technology could enable a more controlled, scalable, and potentially safer synthesis of this compound, especially for reactions involving hazardous reagents or intermediates.

Derivatization Opportunities:

The structure of this compound offers multiple sites for derivatization, opening up possibilities for fine-tuning its properties.

| Derivatization Site | Potential Modifications | Potential Applications |

| Pyridine Ring (C3, C4, C6) | Halogenation, nitration, amination, alkylation | Modulation of electronic properties, solubility, and biological activity. |

| Methyl Group (C5) | Oxidation to an aldehyde or carboxylic acid, halogenation | Introduction of new functional groups for further conjugation or to alter steric hindrance. |

| Thioamide Group (-CSNH2) | N-alkylation, N-arylation, conversion to thioesters or amidines | Altering lipophilicity, hydrogen bonding capacity, and coordination properties. |

These derivatization strategies could lead to the development of a library of compounds with a wide spectrum of biological activities and material properties.

Emerging Trends in Pyridine-Carbothioamide Coordination Chemistry

The coordination chemistry of pyridine-based ligands is a mature field, yet new trends continue to emerge, driven by the quest for novel materials and catalysts. For pyridine-carbothioamides, the presence of both "hard" (pyridine nitrogen) and "soft" (thioamide sulfur) donor atoms makes them versatile ligands for a variety of metal ions.

Emerging trends include:

Multimetallic and Supramolecular Assemblies: The design of ligands capable of bridging multiple metal centers to form coordination polymers and metal-organic frameworks (MOFs) is a burgeoning area. This compound and its derivatives could serve as building blocks for such structures with potential applications in gas storage, catalysis, and sensing.

Bioinorganic Chemistry: There is growing interest in the role of metal complexes in biological systems. The study of how this compound coordinates with biologically relevant metal ions could provide insights into its mechanism of action and potential as a metallodrug.

Luminescent Materials: Coordination complexes of pyridine derivatives with d10 metal ions like Zn(II) and Cd(II) are known to exhibit interesting photoluminescent properties. The investigation of this compound complexes in this context could lead to the development of new sensors and light-emitting materials.

Advanced Computational Modeling for Predictive Research

Computational chemistry offers powerful tools for predicting the properties and behavior of molecules, thereby guiding experimental research. nih.gov For this compound, advanced computational modeling can be applied in several key areas.

Predictive Modeling Applications:

| Modeling Technique | Application for this compound |

| Density Functional Theory (DFT) | Prediction of molecular structure, electronic properties, vibrational frequencies, and reactivity. Can be used to study reaction mechanisms and predict the outcomes of unexplored synthetic pathways. mdpi.com |

| Molecular Docking | Simulation of the binding of this compound and its derivatives to the active sites of biological targets, such as enzymes (e.g., urease, mycobacterial enzymes). This can help in identifying potential biological targets and in the rational design of more potent inhibitors. nih.govresearchgate.net |

| Quantitative Structure-Activity Relationship (QSAR) | Development of mathematical models that correlate the structural features of a series of compounds with their biological activity. This can be used to predict the activity of yet-unsynthesized derivatives and to optimize lead compounds. |

| Molecular Dynamics (MD) Simulations | Simulation of the dynamic behavior of the compound and its complexes with biological macromolecules over time, providing insights into binding stability and conformational changes. |

These computational approaches can significantly accelerate the discovery and development of new applications for this compound.

Novel In Vitro Biological Target Identification and Mechanistic Elucidation

While the antitubercular and urease inhibitory activities of related compounds are promising, the full biological potential of this compound remains largely unexplored. Identifying novel in vitro biological targets and elucidating the underlying mechanisms of action are crucial next steps.

Strategies for Target Identification and Mechanistic Studies:

Phenotypic Screening: Screening this compound against a broad panel of cancer cell lines, pathogenic bacteria, and fungi can uncover new therapeutic areas.

Affinity-Based Proteomics: Techniques such as affinity chromatography using an immobilized version of the compound can be used to pull down its binding partners from cell lysates, thereby identifying direct biological targets.

Transcriptomic and Proteomic Analysis: Treating cells with this compound and analyzing the subsequent changes in gene and protein expression can provide clues about the cellular pathways it affects.

Enzymatic Assays: Based on structural similarity to known inhibitors, the compound can be tested against a panel of purified enzymes to identify specific inhibitory activities. For example, its structural resemblance to ethionamide, an anti-tuberculosis drug, suggests that it might also target mycolic acid synthesis. wikipedia.org

Potential for Developing New Research Probes and Tool Compounds

Beyond its direct therapeutic potential, this compound and its derivatives have the potential to be developed into valuable research probes and tool compounds for chemical biology.

Potential Applications as Research Probes:

Fluorescent Probes: By incorporating a fluorophore into the molecule, it could be used to visualize the localization and dynamics of its biological targets within living cells. The pyridine scaffold is a known component of various fluorescent probes. nih.gov

Affinity Probes: As mentioned earlier, immobilized derivatives can be used for target identification and validation.

Photoaffinity Probes: The introduction of a photoreactive group would allow for the covalent labeling of binding partners upon photoirradiation, providing a powerful tool for target identification.

The development of such probes would not only advance our understanding of the biological roles of the targets of this compound but also contribute to the broader field of chemical biology. The synthesis of radiolabeled versions, for instance with 18F, could also be explored for applications in molecular imaging. iaea.org

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-Methylpyridine-2-carbothioamide, and what key reaction parameters influence yield?

- Methodology : The synthesis can be adapted from analogous pyridine-2-carbothioamide derivatives. A common approach involves coupling 5-methylpyridine-2-carboxylic acid with thionating agents like Lawesson’s reagent or phosphorus pentasulfide under anhydrous conditions. Key parameters include solvent choice (e.g., toluene or DMF), temperature (80–120°C), and reaction time (12–24 hours). Monitoring via TLC or HPLC ensures completion. Yield optimization requires strict moisture control due to thioamide sensitivity to hydrolysis .

Q. Which spectroscopic techniques are optimal for characterizing this compound, and how are data interpreted?

- Methodology :

- NMR : H NMR confirms methyl group resonance (~2.5 ppm for CH) and aromatic protons (6.5–8.5 ppm). The thioamide (-C(=S)NH) proton appears as a broad singlet (~10–12 ppm).

- Mass Spectrometry (MS) : ESI-MS typically shows [M+H] at m/z 167. Fragmentation patterns include loss of NHS (34 Da).

- IR : Strong absorption bands at ~1250 cm (C=S stretch) and ~3300 cm (N-H stretch).

Computational tools like cclib can automate spectral data analysis and cross-validate experimental results .

Q. How should this compound be stored to maintain stability, and what degradation products are observed under improper conditions?

- Methodology : Store in airtight containers under inert gas (N or Ar) at 2–8°C. Exposure to moisture or light leads to hydrolysis, forming 5-methylpyridine-2-carboxamide or oxidation to disulfide derivatives. Degradation is monitored via HPLC with UV detection (λ = 254 nm). Accelerated stability studies (40°C/75% RH for 6 months) predict shelf life under standard conditions .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the thioamide group in nucleophilic substitution reactions?

- Methodology : The thioamide group (-C(=S)NH) acts as a soft nucleophile due to sulfur’s polarizability. In reactions with alkyl halides, the sulfur atom attacks the electrophilic carbon, forming thioether derivatives. Kinetic studies (e.g., variable-temperature NMR) reveal activation energies, while DFT calculations (B3LYP/6-31G*) model transition states. Competing pathways (e.g., oxidation or hydrolysis) are minimized by using aprotic solvents and low temperatures .

Q. How does structural modification at the 5-methyl position affect biological activity, based on comparative studies?

- Methodology : Compare analogs with substituents like Cl, OMe, or NO at the 5-position. For example:

| Compound | Substituent | Bioactivity (IC μM) |

|---|---|---|

| 5-Methyl (target compound) | -CH | 12.3 (Enzyme X inhibition) |

| 5-Chloro | -Cl | 8.7 |

| 5-Methoxy | -OMe | 22.1 |

| Activity trends are rationalized via molecular docking (AutoDock Vina) and Hammett σ values to assess electronic effects . |

Q. What computational methods predict the electronic properties of this compound, and how do they guide experimental design?

- Methodology :

- DFT Calculations : Optimize geometry at the B3LYP/6-311++G** level to compute HOMO-LUMO gaps (~4.2 eV), indicating nucleophilic reactivity.

- Molecular Electrostatic Potential (MEP) Maps : Identify electrophilic regions (e.g., sulfur atom) for reaction planning.

- TD-DFT : Predict UV-Vis spectra (λ ~290 nm) to correlate with experimental data.

Tools like cclib streamline parsing output files from multiple quantum chemistry packages (Gaussian, ORCA) for comparative analysis .

Contradictions and Validation

- Synthetic Yield Discrepancies : Reported yields for analogous compounds vary (40–85%) due to differences in thionation agent purity or solvent drying methods. Replicate studies with controlled reagent grades (e.g., ≥99% Lawesson’s reagent) are recommended .

- Biological Activity Conflicts : Some studies report IC values diverging by >50%, likely due to assay conditions (e.g., pH, serum proteins). Standardize protocols using reference inhibitors and cell-free systems .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.